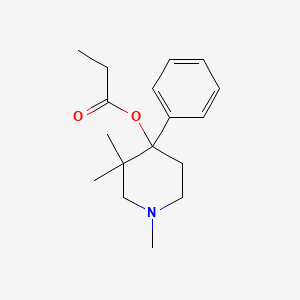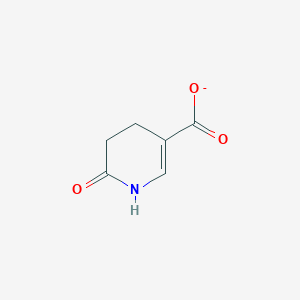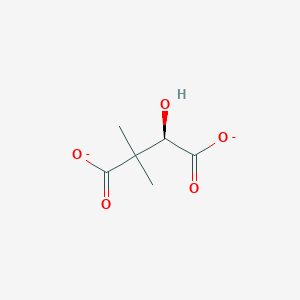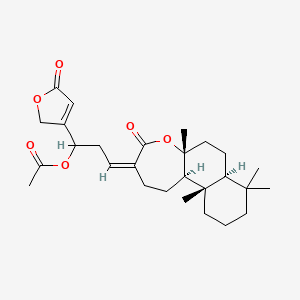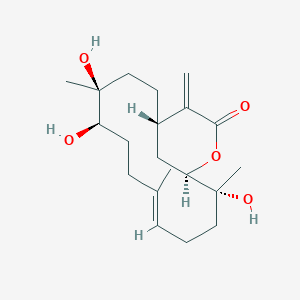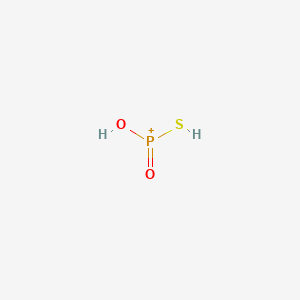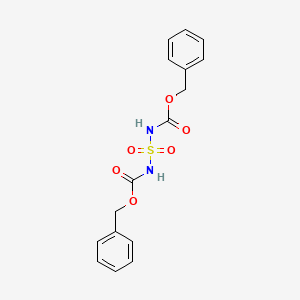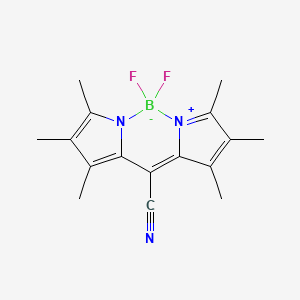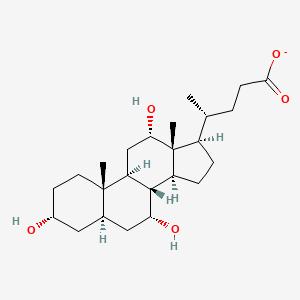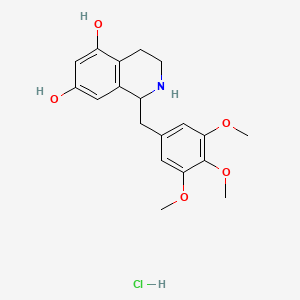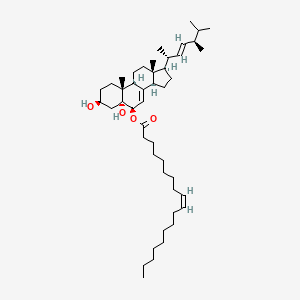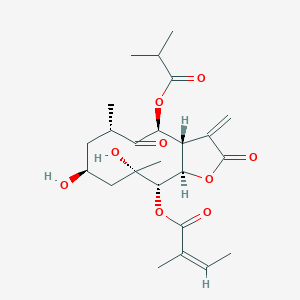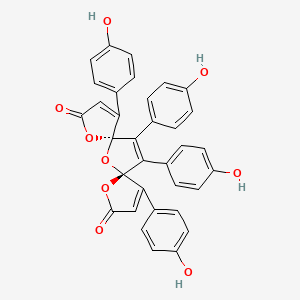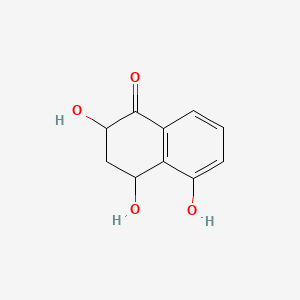
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photocatalytic Applications
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone has various applications in scientific research, primarily centered around its synthesis and photocatalytic properties. The synthesis of related compounds like 1,3-dihydroxynaphthalene involves different routes, such as alkaline fusion or efficient dihydroxylation of naphthalene by photocatalytic oxidation in aqueous nano-TiO2 suspension. The latter method is recommended due to its simplicity and eco-friendly nature (Zhang, 2005).
Biological Monitoring and Toxicology
In the context of biological monitoring, 1,2-dihydroxynaphthalene (1,2-DHN), a related compound, has been studied as a biomarker for occupational exposure to naphthalene. Elevated levels of 1,2-DHN in urine indicate workplace exposure to naphthalene, showing a strong correlation with established metabolites and high sensitivity compared to them (Budiman & Ilyas, 2022).
Microbial Biodegradation of Polyaromatic Hydrocarbons
Microbial degradation is a major mechanism for the ecological recovery of sites contaminated with polyaromatic hydrocarbons (PAHs) like naphthalene. Understanding the microbial-mediated mechanisms of catalysis of PAHs can facilitate the development of new methods to enhance the bioremediation of contaminated sites. This involves studying the genetic regulation of the pathway involved in naphthalene degradation by different bacteria (Peng et al., 2008).
Removal of Naphthalene from Wastewaters
Naphthalene has been classified as a hazardous pollutant, necessitating its removal from water systems. Adsorption is a preferred approach for removing various pollutants, including naphthalene, from wastewaters. Recent studies emphasize the potential use of adsorption integrated with other processes for enhancing naphthalene removal from wastewaters (Alshabib, 2021).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine are nitrogenous heterocyclic compounds that, due to their strong chelating complexes with metallic atoms, act as excellent anticorrosive materials for various metal/electrolyte systems. The presence of nitrogen atoms with free unshared electron pairs and aromatic rings with conjugated π-electrons make these compounds effective in retarding both anodic and cathodic reactions, behaving mostly as mixed-type inhibitors (Verma et al., 2021).
Eigenschaften
Produktname |
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2,4,5-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-3,7-8,11-13H,4H2 |
InChI-Schlüssel |
IWQBULDDQSARRE-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC=C2O)C(=O)C1O)O |
Kanonische SMILES |
C1C(C2=C(C=CC=C2O)C(=O)C1O)O |
Synonyme |
2,4,5-THTO 2,4,5-trihydroxy-1-tetralone 2,4,5-trihydroxy-1-tetralone, trans-(+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



